2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol
Description
2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol is an organic compound that belongs to the class of phenyl ethanol derivatives This compound is characterized by the presence of a methoxy group, a thiadiazole ring, and an ethanol moiety
Properties
IUPAC Name |
2-[3-methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-14-15-13(19-9)8-18-12-6-10(3-4-16)5-11(7-12)17-2/h5-7,16H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEMXADDHIZHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)COC2=CC(=CC(=C2)OC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with acetic anhydride under reflux conditions.
Coupling Reaction: The final step involves the coupling of the methoxy-substituted phenyl ring with the thiadiazole moiety. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]acetaldehyde or 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]acetic acid.
Reduction: Formation of 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions of thiadiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and thiadiazole groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]methanol
- 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]acetic acid
- 2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethane
Uniqueness
2-[3-Methoxy-5-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol is unique due to the presence of both a methoxy group and a thiadiazole ring, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
